molecular formula C22H23N3O3 B2437028 N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-45-9

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2437028
CAS No.: 899750-45-9
M. Wt: 377.444
InChI Key: JRQMJXHTPLPULJ-UHFFFAOYSA-N
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Description

This compound is a pyrazine derivative. Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms opposite each other. They are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .


Chemical Reactions Analysis

Pyrazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that this compound might undergo would depend on the exact positions of the methoxyphenyl groups and the pyrrolo group in the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be predicted to some extent based on the compound’s structure, but accurate values usually require experimental determination .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Hassan, Hafez, and Osman (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing the potential for cancer research applications (Hassan, Hafez, & Osman, 2014).

  • Antibacterial Activity : Aghekyan et al. (2020) synthesized novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles and investigated their antibacterial activity. These findings contribute to understanding the compound's potential in antibacterial drug development (Aghekyan et al., 2020).

Biological Studies

  • Antimicrobial and Antifungal Activities : Othman and Hussein (2020) synthesized novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives, testing their antimicrobial bioactivity against various bacterial strains and fungi. This demonstrates the compound's relevance in antimicrobial research (Othman & Hussein, 2020).

  • Antimicrobial and Growth Inhibition : El-Wahab et al. (2006) studied pyrazine-2-substituted carboxamide derivatives for their antimicrobial activities and ability to inhibit the growth of Leuconostoc mesenteroides, indicating their potential in food preservation and antimicrobial applications (El-Wahab et al., 2006).

Structural Studies

  • Hydrogen Bonding Patterns : Wardell et al. (2008) analyzed the molecular and supramolecular structures of N-arylpyrazinecarboxamides, focusing on hydrogen bonding patterns. This research is crucial for understanding the compound's properties and interactions at a molecular level (Wardell et al., 2008).

  • Polymorphic Modifications : Shishkina et al. (2018) discovered polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties. This contributes to the understanding of the compound's crystallographic and pharmaceutical properties (Shishkina et al., 2018).

Medicinal Chemistry and Drug Design

  • Cytotoxicity and Anticancer Derivatives : Bu et al. (2002) prepared pyrazolo[3,4,5-kl]acridines and studied their cytotoxicity in various cell lines, highlighting the potential of these compounds in cancer treatment (Bu et al., 2002).

  • Antidepressant Activities : Palaska et al. (2001) synthesized 3,5-diphenyl-2-pyrazoline derivatives and evaluated their antidepressant activities, demonstrating the compound's relevance in developing new antidepressant drugs (Palaska et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for pharmaceutical compounds. Without specific studies on this compound, it’s not possible to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential for causing harm to the environment. Without specific data on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, investigating potential uses in pharmaceuticals or other applications, and assessing its safety and environmental impact .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-27-17-11-9-16(10-12-17)21-19-7-5-13-24(19)14-15-25(21)22(26)23-18-6-3-4-8-20(18)28-2/h3-13,21H,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQMJXHTPLPULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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